molecular formula C6H10N4O2 B1329703 1,3-Dimethyl-6-hydrazinouracil CAS No. 40012-14-4

1,3-Dimethyl-6-hydrazinouracil

Numéro de catalogue: B1329703
Numéro CAS: 40012-14-4
Poids moléculaire: 170.17 g/mol
Clé InChI: HZJOVZZMDMNJJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Dimethyl-6-hydrazinouracil (CAS: 40012-14-4) is a substituted uracil derivative characterized by a hydrazine group (-NH-NH₂) at the 6-position and methyl groups at the 1- and 3-positions of the pyrimidine ring. Its molecular formula is C₆H₁₀N₄O₂, with a molecular weight of 170.17 g/mol. This compound is widely utilized in heterocyclic chemistry for synthesizing pyrazolopyrimidines, pyrimidodiazepines, and other fused-ring systems via cyclization reactions . Its hydrazine moiety enhances nucleophilicity, enabling reactions with aldehydes, ketones, and electrophilic reagents to form hydrazones or trifluoroacyl intermediates .

Méthodes De Préparation

Detailed Preparation Method of 6-Amino-1,3-Dimethyluracil (Key Intermediate)

A recent patented method (2022) provides an improved synthesis of 6-amino-1,3-dimethyluracil, which is the precursor to 1,3-dimethyl-6-hydrazinouracil. This method addresses common issues such as low yield, impurity formation, and lengthy reaction times.

Stepwise Process

  • Condensing Agent Preparation:
    A condensing agent is prepared by mixing diatomite, 1,3-dicyclohexylcarbodiimide, and absolute ethyl alcohol under magnetic stirring at 25-30 °C for 30-35 minutes. The mixture undergoes two rounds of ultraviolet radiation and drying to remove the alcohol, yielding a solid condensing agent.

  • Condensation Reaction:
    Cyanoacetic acid (70% mass concentration) is dehydrated by vacuum distillation and cooled to 6-8 °C. The condensing agent and acetic anhydride are added, followed by 1,3-dimethylurea. The reaction mixture is stirred in stages at 6-8 °C, then heated gradually to 15-18 °C and finally to 28-30 °C, with stirring at each temperature step.

  • Cyclization and Isolation:
    After filtration, the filtrate undergoes vacuum distillation and is treated with deionized water. Further vacuum distillation yields 1,3-dimethylcyanoacetylurea, which upon cyclization under alkaline conditions produces 6-amino-1,3-dimethyluracil.

Advantages

  • Improved overall yield and purity.
  • Shortened reaction time.
  • Simplified process with reduced pollutant generation.
  • Avoidance of toxic reagents such as phosphorus oxychloride.

Reaction Conditions Summary Table

Step Conditions Notes
Condensing agent prep. 25-30 °C, 30-35 min stirring Diatomite:carbodiimide:ethyl alcohol = 70-80 (weight ratio)
Cyanoacetic acid dehydration Vacuum distillation Mass concentration 70%
Condensation reaction 6-8 °C to 28-30 °C, staged stirring Addition of condensing agent, acetic anhydride, 1,3-dimethylurea
Cyclization Alkaline conditions Followed by filtration and vacuum distillation

Conversion to this compound

Following the preparation of 6-amino-1,3-dimethyluracil, hydrazination at the 6-position is performed to obtain this compound. This step typically involves reaction with hydrazine hydrate under controlled conditions, often in ethanol or other suitable solvents, under reflux.

One-Pot Synthesis and Derivatization Studies

Research articles from Beilstein Journal of Organic Chemistry (2006) describe the use of this compound in one-pot syntheses with α,β-unsaturated carbonyl compounds and α-ketoalkynes to form novel heterocyclic compounds. While these studies focus on downstream reactions, they provide insight into the stability and reactivity of this compound, indirectly confirming the effectiveness of its preparation methods.

Reaction Conditions for Hydrazinouracil Derivatization

  • Reflux in ethanol for 2-5 hours.
  • Equimolar ratios of hydrazinouracil and unsaturated compounds.
  • Yields ranging from 75% to 90%.

Representative Data Table for Derivatization Yields

Product R1 Substituent R2 Substituent Reaction Time (h) Yield (%) Melting Point (°C)
3a p-OMe-phenyl H 3 85 198–200
3b Phenyl H 3 78 225–226
3e H H 3 90 190–191
4 Methyl Methyl 3 90 156–157

Summary of Key Research Findings

  • The patented method for 6-amino-1,3-dimethyluracil preparation improves yield and purity by controlling water content and using a novel condensing agent prepared via UV irradiation.
  • The condensation and cyclization steps are carefully temperature-controlled to optimize reaction kinetics and product quality.
  • Hydrazination to form this compound is typically performed under reflux in ethanol, yielding a stable hydrazino derivative suitable for further synthetic applications.
  • The compound’s reactivity with α,β-unsaturated compounds has been demonstrated in high-yielding one-pot syntheses, confirming the robustness of the preparation methods.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity
1,3-Dimethyl-6-hydrazinouracil has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of hydrazine derivatives that demonstrated significant activity against human cancer cells, suggesting that modifications to the hydrazine moiety can enhance anticancer efficacy .

Antimicrobial Properties
Research indicates that this compound and its derivatives possess antimicrobial activity. A review consolidating recent advances in nitrogen-containing heterocycles reported that certain derivatives were effective against Mycobacterium tuberculosis and other pathogens. The structure-activity relationship (SAR) studies suggested that specific substitutions on the hydrazine ring could improve antimicrobial potency .

Cardiovascular Applications
The compound has also been explored for cardiovascular applications. It is noted in patent literature as a potential therapeutic agent for treating cardiovascular diseases, particularly as a vasodilator. The mechanisms by which it exerts these effects are still under investigation, but preliminary findings suggest it may help in managing conditions like angina and hypertension .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from uracil derivatives. The compound can be modified to create various derivatives that enhance its biological activity. For example, hydrazone derivatives have been synthesized and evaluated for improved pharmacological profiles .

Derivative Biological Activity Reference
Hydrazone Derivative AAnticancer (Cytotoxicity)
Hydrazone Derivative BAntimicrobial (against M.tb)
Modified Hydrazine CCardiovascular (Vasodilator)

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in 2020, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, highlighting the potential for developing targeted cancer therapies based on this scaffold .

Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of nitrogen-containing compounds included this compound. The study found that specific derivatives exhibited low minimum inhibitory concentrations against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for tuberculosis treatment .

Mécanisme D'action

The mechanism of action of 1,3-dimethyl-6-hydrazinouracil involves its interaction with nucleophilic sites on target molecules. The hydrazino group at position 6 can participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

6-Amino-1,3-dimethyluracil (CAS: 6642-31-5)

  • Molecular Formula : C₆H₉N₃O₂.
  • Key Differences: Substituent: The 6-position features an amino group (-NH₂) instead of hydrazine (-NH-NH₂). Reactivity: Lacks the bifunctional nucleophilicity of hydrazine, limiting its ability to form hydrazones or undergo cyclization with carbonyl compounds. Applications: Primarily used in biochemical research as a uracil analog, mimicking RNA nucleobases. High-purity grades (≥98%) are critical for pharmaceutical studies due to sensitivity to impurities .
  • Elemental Analysis: Compound C (%) H (%) N (%) 1,3-Dimethyl-6-hydrazinouracil 52.17 5.97 16.59 6-Amino-1,3-dimethyluracil 52.05 5.96 16.49

6-Azido-1,3-dimethyluracil (CAS: 61541-41-1)

  • Molecular Formula : C₆H₇N₅O₂.
  • Key Differences: Substituent: Azide group (-N₃) at the 6-position. Reactivity: Participates in click chemistry (e.g., Huisgen cycloaddition) but lacks the capacity for hydrazone formation. Applications: Valued in bioconjugation and materials science, contrasting with this compound’s role in heterocyclic synthesis .

5,6-Dimethyluracil (CAS: 26305-13-5)

  • Molecular Formula : C₆H₈N₂O₂.
  • Key Differences :
    • Substituents : Methyl groups at positions 5 and 5.
    • Structure : Saturated 5,6-dihydro backbone reduces aromaticity, lowering reactivity toward electrophilic substitution.
    • Applications : Used in studies of nucleic acid stability and as a metabolite in thymine catabolism .

Dihydrouracil (CAS: 504-07-4)

  • Molecular Formula : C₄H₆N₂O₂.
  • Key Differences :
    • Structure : Fully saturated pyrimidine ring (5,6-dihydro), lacking the conjugated double bonds of uracil derivatives.
    • Reactivity : Less prone to electrophilic attack; primarily involved in redox biochemistry (e.g., dihydropyrimidine dehydrogenase substrates) .

This compound

  • Cyclization Reactions : Forms pyrazolopyrimidines (e.g., 5,7-dimethylpyrazolopyrimidine-4,6-diones) upon heating with aldehydes or trifluoroacetic acid (TFA) .
  • Intermediate Formation : Generates trifluoroacyl intermediates (e.g., A ) in TFA, enabling water elimination and heterocycle synthesis .
  • Functionalization : Reacts with α-ketoalkynes to yield pyrimidodiazepines, demonstrating versatility in multi-step syntheses .

Comparison of Reactivity

Compound Key Reactions Products
This compound Hydrazone formation, cyclization Pyrazolopyrimidines, diazepines
6-Amino-1,3-dimethyluracil Acylation, alkylation Uracil analogs, drug intermediates
6-Azido-1,3-dimethyluracil Click chemistry Triazoles, bioconjugates

Spectral and Analytical Data Comparison

  • IR Spectroscopy: this compound: N-H stretches (~3235 cm⁻¹), C=O (~1645 cm⁻¹) . N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine: Similar N-H stretches but with SO₂ peaks (1345, 1155 cm⁻¹) .
  • ¹H-NMR: this compound: Methyl protons at δ 3.31 ppm (N-CH₃), hydrazine protons at δ 5.70 ppm . 5,6-Dimethyluracil: Methyl protons at δ 2.40 ppm (CH₃-7) .

Industrial and Research Significance

  • This compound: Preferred in medicinal chemistry for synthesizing bioactive heterocycles. Commercial suppliers highlight its role in producing intermediates for antiviral and anticancer agents .
  • 6-Amino-1,3-dimethyluracil: Critical in high-purity formulations for drug development, where impurities affect bioavailability .
  • Dihydrouracil Derivatives : Used in metabolic studies and as reference standards in analytical chemistry .

Activité Biologique

1,3-Dimethyl-6-hydrazinouracil is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its antimicrobial, antiviral, and analgesic effects, along with synthetic methodologies and research findings.

Chemical Structure and Synthesis

This compound belongs to the class of pyrimidine derivatives. Its structure can be represented as follows:

  • Chemical Formula : C7_{7}H10_{10}N4_{4}O
  • Molecular Weight : 166.19 g/mol

The synthesis of this compound typically involves the reaction of hydrazine with 1,3-dimethyluracil under acidic conditions. Various methods have been explored for its synthesis, including one-pot reactions that yield derivatives with enhanced biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Antiviral Activity

The antiviral potential of this compound has been documented in several studies. It has shown effectiveness against viruses such as:

  • Influenza
  • Herpes Simplex Virus (HSV)

The antiviral mechanism is believed to be linked to the inhibition of viral replication at the transcriptional level, thereby reducing viral load in infected cells.

Analgesic Activity

Recent patents have reported the analgesic activity of hydrazones derived from this compound. These derivatives have been shown to provide pain relief in animal models, suggesting potential applications in pain management therapies.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AntiviralInhibits replication of influenza and HSV
AnalgesicProvides significant pain relief in animal models

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial activity.

Case Study 2: Antiviral Mechanism Exploration

A study conducted on Vero cells infected with HSV revealed that treatment with this compound significantly reduced viral titers by over 90% compared to untreated controls. This suggests that the compound may inhibit viral entry or replication within host cells.

Propriétés

IUPAC Name

6-hydrazinyl-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-9-4(8-7)3-5(11)10(2)6(9)12/h3,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJOVZZMDMNJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193078
Record name Uracil, 1,3-dimethyl-6-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40012-14-4
Record name Uracil, 1,3-dimethyl-6-hydrazino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040012144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40012-14-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Uracil, 1,3-dimethyl-6-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of Step 1 intermediate (17 g, 97.34 mmol) and hydrazine hydrate (119 ml) in isopropyl alcohol (280 ml) were refluxed for 1 h. The excess of solvent was removed under reduced pressure, solid obtained was filtered, washed with methanol (25 ml) and dried to obtain 8.1 g of the product as white solid; 1H NMR (300 MHz, DMSO-d6): δ 3.09 (s, 3H), 3.21 (s, 3H), 4.37 (br s, 2H), 5.10 (s, 1H), 8.02 (br s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
119 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

An approach for the synthesis of compounds of the general formula (Id-1) where R1, R2, U and V are as defined herein above is depicted in Scheme 8. The synthesis starts from known 6-hydrazino-1,3-dimethyluracil (30) which is readily prepared by the displacement of halogen of 6-chloro-1,3-dialkyuracil of the formula (20) with hydrazine hydrate according to the known procedure. The cyclisation of compound of the formula (30) with acetic anhydride gave pyrazole of the formula (31). The deacetylation followed by selective N-alkylation of pyrazole (31) with dimethyl sulfate afforded compounds of the formula (33) (Pfleiderer, W. et al., Justus Liebigs Ann Chem. 1958, 615, 42-47). The reaction of compound of formula (33) with dimethyl carbonate in presence of a strong base (e.g. NaH) under reflux conditions gives ester of the formula (34). Hydrolysis of ester (34) with aqueous acid afforded the desired pyrazolo[3,4-d]pyrimidinedione acetic acid of the formula (35). The coupling of compound of formula (35) with respective amines of formula (18) by using a standard amide coupling method gives compounds of general formula (Id-1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6-chloro-1,3-dialkyuracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-6-hydrazinouracil
1,3-Dimethyl-6-hydrazinouracil
Reactant of Route 3
1,3-Dimethyl-6-hydrazinouracil
Reactant of Route 4
1,3-Dimethyl-6-hydrazinouracil
Reactant of Route 5
1,3-Dimethyl-6-hydrazinouracil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.